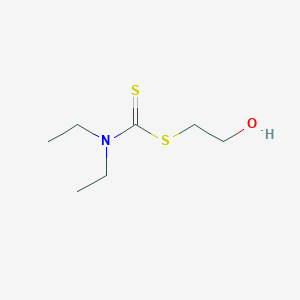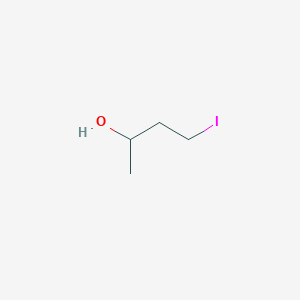
4-Iodobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobutan-2-ol is an organic compound with the molecular formula C₄H₉IO. It is a halogenated alcohol, specifically an iodinated butanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the iodination of butan-2-ol. This process typically requires the use of iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired iodination .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodobutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-iodobutan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield butan-2-ol, with reagents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: PCC, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like OH⁻, CN⁻, and others.
Major Products
Oxidation: 4-Iodobutan-2-one.
Reduction: Butan-2-ol.
Substitution: Various substituted butanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Iodobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodobutan-2-ol involves its reactivity as an iodinated alcohol. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group (-OH) also contributes to its reactivity, allowing for oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobutan-2-ol: Similar structure but with a chlorine atom instead of iodine.
4-Bromobutan-2-ol: Similar structure but with a bromine atom instead of iodine.
Butan-2-ol: The non-halogenated parent compound.
Uniqueness
4-Iodobutan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The larger atomic size and higher reactivity of iodine make this compound particularly useful in certain synthetic applications where other halogenated butanols may not be as effective .
Eigenschaften
CAS-Nummer |
6089-15-2 |
|---|---|
Molekularformel |
C4H9IO |
Molekulargewicht |
200.02 g/mol |
IUPAC-Name |
4-iodobutan-2-ol |
InChI |
InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
FRITUKTYDGNWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


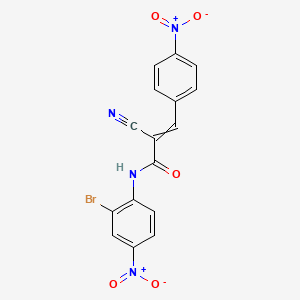
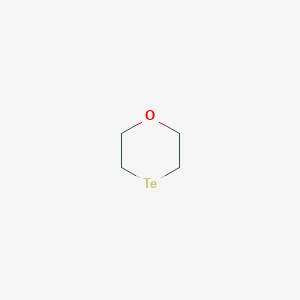
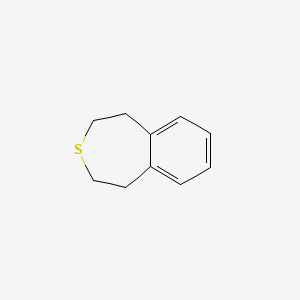

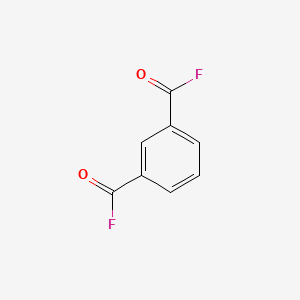
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
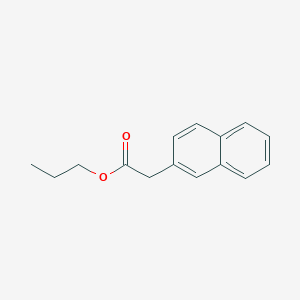
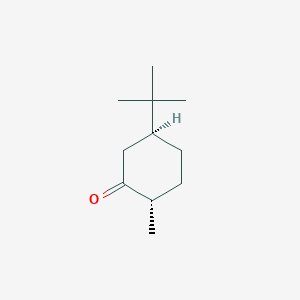
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
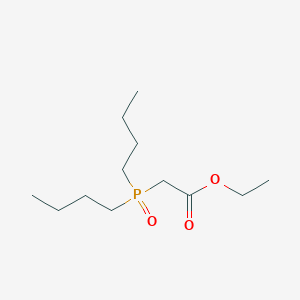
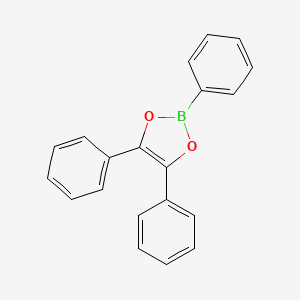
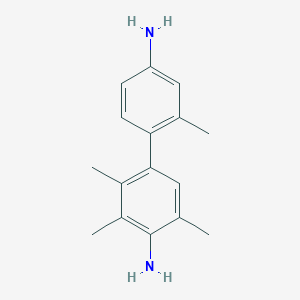
![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
